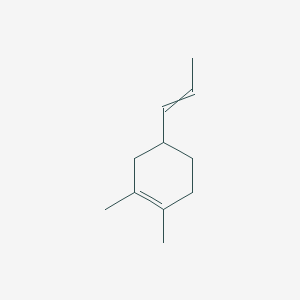
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene is an organic compound with the molecular formula C11H18 It is a cyclohexene derivative characterized by the presence of two methyl groups and a prop-1-en-1-yl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. For instance, starting with 1,2-dimethylcyclohexene, the prop-1-en-1-yl group can be introduced via a Friedel-Crafts alkylation reaction using prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or prop-1-en-1-yl groups, leading to the formation of various substituted cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using halogens (e.g., Br2, Cl2) or nucleophilic substitution with reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated cyclohexane derivatives.
Substitution: Formation of halogenated or other substituted cyclohexene derivatives.
Scientific Research Applications
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclohexene: Lacks the prop-1-en-1-yl group, resulting in different chemical reactivity and applications.
4-Methylcyclohexene: Contains only one methyl group, leading to distinct chemical properties.
Prop-1-en-1-ylcyclohexene: Similar structure but without the additional methyl groups.
Uniqueness
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene is unique due to the combination of its methyl and prop-1-en-1-yl groups, which confer specific chemical reactivity and potential applications. This compound’s structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
104851-62-9 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1,2-dimethyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C11H18/c1-4-5-11-7-6-9(2)10(3)8-11/h4-5,11H,6-8H2,1-3H3 |
InChI Key |
WZJIECIBPQXTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CCC(=C(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


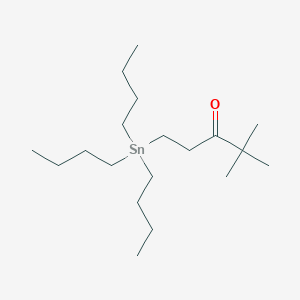
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
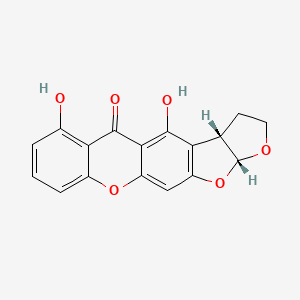
![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
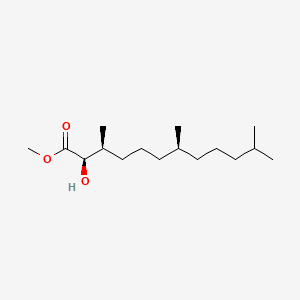
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)
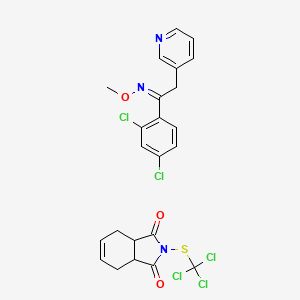
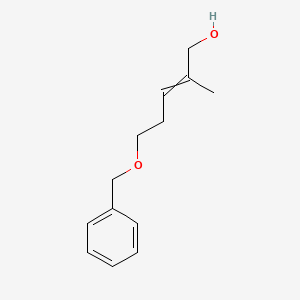
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)

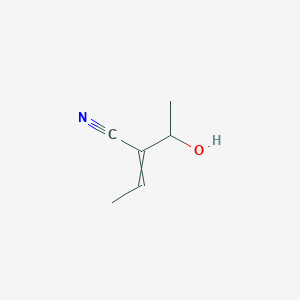
![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
